molecular formula C18H17NO3 B2870399 methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate CAS No. 167479-10-9

methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2870399
CAS No.: 167479-10-9
M. Wt: 295.338
InChI Key: JXJCMQLPHRVOAH-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a suitable benzyloxy halide reacts with the indole derivative.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 4-(phenylthio)-1-methyl-1H-indole-2-carboxylate: Similar structure but with a phenylthio group instead of a benzyloxy group.

Uniqueness

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

methyl 1-methyl-4-phenylmethoxyindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-15-9-6-10-17(14(15)11-16(19)18(20)21-2)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCMQLPHRVOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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